5-(2,4-Dimethoxybenzoyl)-2-methylpyridine
Overview
Description
Scientific Research Applications
1. Synthesis and Antitumor Activity
The synthesis of compounds related to 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine, specifically 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been explored due to its potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain carcinomas (Grivsky et al., 1980).
2. Structural Analysis of Dimethoxybenzoic Acids
Studies on 2,4-dimethoxybenzoic acid, a compound structurally similar to 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine, have been conducted to understand their planar structures and intramolecular hydrogen bonding, which are crucial for the development of various pharmaceuticals and materials (Barich et al., 2004).
3. Development of Pharmaceutical Salts
Research involving pyridoxine (vitamin B6), which shares a pyridine moiety with 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine, has led to the creation of new pharmaceutical salts with potential therapeutic applications, demonstrating the importance of pyridine derivatives in drug development (Cvetkovski et al., 2017).
4. Antidopaminergic Properties
Compounds with structural similarities to 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine have been synthesized and evaluated for their antidopaminergic properties, indicating potential applications in the treatment of psychotic disorders (Högberg et al., 1990).
5. Antimicrobial and Antioxidant Activity
Derivatives of methylpyridine, a core component of 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine, have been synthesized and tested for their antimicrobial and antioxidant activities, highlighting their potential in addressing infectious diseases and oxidative stress (Shyma et al., 2013).
Safety And Hazards
Future Directions
The future directions for research on “5-(2,4-Dimethoxybenzoyl)-2-methylpyridine” could include further investigation into its synthesis, chemical reactions, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior .
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-5-11(9-16-10)15(17)13-7-6-12(18-2)8-14(13)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSKPLSDMYXALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220471 | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxybenzoyl)-2-methylpyridine | |
CAS RN |
1187165-00-9 | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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